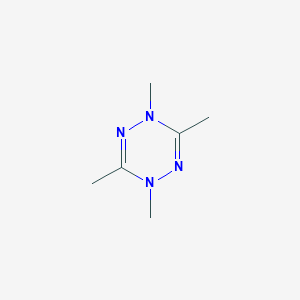
1,3,4,6-Tetramethyl-1,4-dihydro-1,2,4,5-tetrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,4,6-Tetramethyl-1,4-dihydro-1,2,4,5-tetrazine is a heterocyclic compound with the molecular formula C₆H₁₂N₄ It belongs to the class of tetrazines, which are known for their unique structural and electronic properties
準備方法
Synthetic Routes and Reaction Conditions
1,3,4,6-Tetramethyl-1,4-dihydro-1,2,4,5-tetrazine can be synthesized through several methods. One common approach involves the reaction of hydrazine with nitriles, followed by oxidation. For example, the Pinner synthesis is a widely used method where hydrazine reacts with benzonitrile, followed by mild oxidation to yield the desired tetrazine derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
化学反応の分析
Types of Reactions
1,3,4,6-Tetramethyl-1,4-dihydro-1,2,4,5-tetrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more stable tetrazine derivatives.
Reduction: Reduction reactions can convert it into dihydro or tetrahydro derivatives.
Substitution: Aromatic nucleophilic substitution reactions can introduce different substituents at specific positions on the tetrazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions include various substituted tetrazines, pyridazines, and other heterocyclic compounds.
科学的研究の応用
1,3,4,6-Tetramethyl-1,4-dihydro-1,2,4,5-tetrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in Diels-Alder reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of bioactive molecules.
Industry: It is used in the production of photoactive materials, luminescent elements, and electronic devices
作用機序
The mechanism of action of 1,3,4,6-Tetramethyl-1,4-dihydro-1,2,4,5-tetrazine involves its ability to participate in various chemical reactions due to its unique electronic structure. The compound can act as a diene in inverse electron demand Diels-Alder reactions, forming stable adducts with dienophiles. This reactivity is attributed to the delocalization of electron lone pairs on the nitrogen atoms, which enhances its electrophilic and nucleophilic properties .
類似化合物との比較
Similar Compounds
1,2,4,5-Tetrazine: A parent compound with similar reactivity but different substitution patterns.
3,6-Diaryl-1,2,4,5-tetrazine: These derivatives have aryl groups at positions 3 and 6, offering different electronic and steric properties.
1,2,3,4-Tetrahydro-1,1,5,6-tetramethylnaphthalene: A structurally related compound with different applications in materials science
Uniqueness
1,3,4,6-Tetramethyl-1,4-dihydro-1,2,4,5-tetrazine is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for specialized applications in organic synthesis and materials science.
特性
CAS番号 |
37454-63-0 |
|---|---|
分子式 |
C6H12N4 |
分子量 |
140.19 g/mol |
IUPAC名 |
1,3,4,6-tetramethyl-1,2,4,5-tetrazine |
InChI |
InChI=1S/C6H12N4/c1-5-7-10(4)6(2)8-9(5)3/h1-4H3 |
InChIキー |
YRKCWCTVABFRBY-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=NN1C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


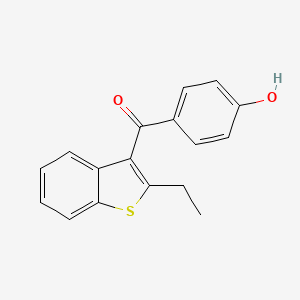
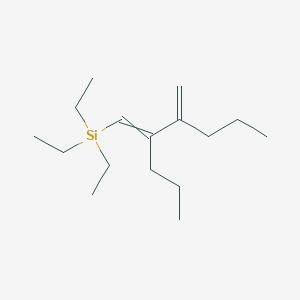
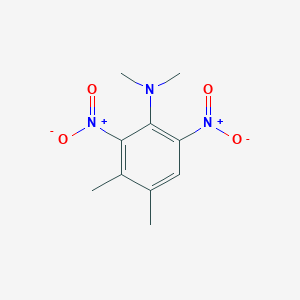
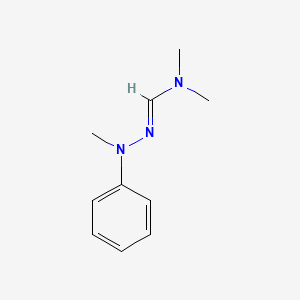
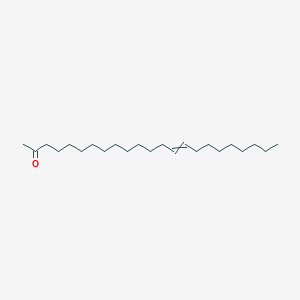
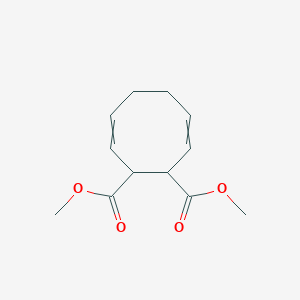
![[ethoxy(hydroxy)phosphoryl] ethyl hydrogen phosphate;ethyl carbamimidothioate](/img/structure/B14665485.png)
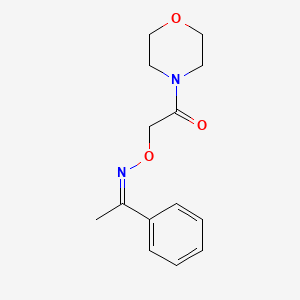
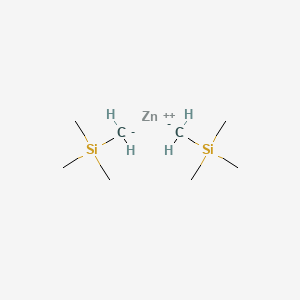

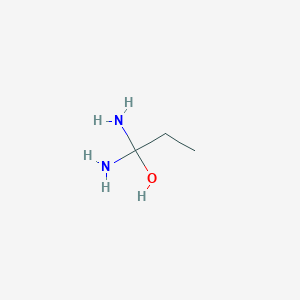
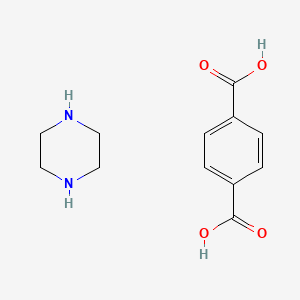
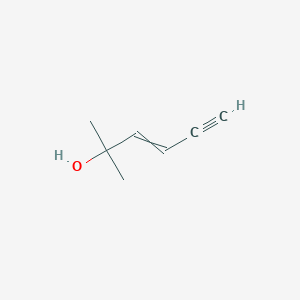
![3,4-dimethyl-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline](/img/structure/B14665523.png)
